![molecular formula C25H20ClN3O5 B2734303 Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 827001-05-8](/img/no-structure.png)

Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

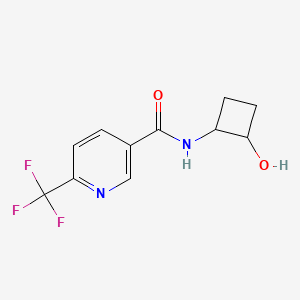

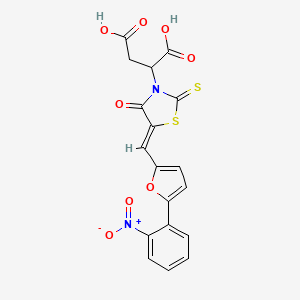

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indoles are prevalent in many natural products and pharmaceuticals . The compound also contains a pyrano group, which is a six-membered heterocyclic ring containing an oxygen atom . Additionally, it has a carboxylate ester group, which could make it susceptible to hydrolysis under certain conditions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the indole group could be introduced through a Fischer indole synthesis or a similar method . The pyrano group might be formed through a cyclization reaction . The carboxylate ester group could be introduced through an esterification reaction .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The indole group could undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel spiro compounds, including those related to Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate. These studies often involve one-pot synthesis methods for creating a diverse range of spiro compounds characterized by their unique chemical structures and potential for various applications. For example, a study detailed the one-pot synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, showcasing the chemical versatility and potential utility of spiro compounds in medicinal chemistry and material science (Li et al., 2014).

Pharmacological Activities

Another area of research involves examining the pharmacological activities of compounds with a spiro[indoline-3,4'-pyrano[3,2-c]pyridine] structure. These studies focus on identifying the potential therapeutic effects of such compounds, including their efficacy as inhibitors for specific proteins or enzymes implicated in disease pathways. For instance, derivatives of spiro compounds have been evaluated for their selectivity and efficacy as c-Met/ALK inhibitors, demonstrating significant potential in antitumor assays and pharmacological profiles (Li et al., 2013).

Mecanismo De Acción

Propiedades

Número CAS |

827001-05-8 |

|---|---|

Fórmula molecular |

C25H20ClN3O5 |

Peso molecular |

477.9 |

Nombre IUPAC |

methyl 2-amino-1'-[(2-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |

InChI |

InChI=1S/C25H20ClN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)15-8-4-6-10-17(15)29(24(25)32)12-14-7-3-5-9-16(14)26/h3-11H,12,27H2,1-2H3,(H,28,30) |

Clave InChI |

VNWITODBHYRNNZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=C(O2)N)C(=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)

![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)

![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2734235.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2734238.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2734242.png)